3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of a bromophenyl group at the 3-position, a methoxy group at the 7-position, and a methyl group at the 4-position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the chromen-2-one core can be reduced to form alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles at the 4-position of the phenyl ring.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group but different heterocyclic core.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: A compound with a bromophenyl group and a different core structure.
Uniqueness
3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, methoxy group, and methyl group in the chromen-2-one framework makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRLHNOBVPOBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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